![molecular formula C17H17N3O2 B2994793 N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide CAS No. 1252383-00-8](/img/structure/B2994793.png)
N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
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Description
N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is a chemical compound with the empirical formula C14H17NO4S. It belongs to the oxazole class of compounds and contains a cyanomethyl group, a cyclopropyl ring, and an oxazole ring. The compound’s molecular weight is approximately 295.35 g/mol .
Molecular Structure Analysis
The molecular structure of N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide consists of a central oxazole ring (with a phenyl substituent), a cyanomethyl group, and a cyclopropyl moiety. The compound’s SMILES notation is: CC1=C(CCCOS©(=O)=O)N=C(O1)C2=CC=CC=C2 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, its functional groups (cyanomethyl, oxazole, and cyclopropyl) suggest potential reactivity. Further investigation would be necessary to explore its reactivity profile and potential transformations .
Safety And Hazards
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-15(11-16(21)20(10-9-18)14-7-8-14)19-17(22-12)13-5-3-2-4-6-13/h2-6,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBOUTWQLKZARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N(CC#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |
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